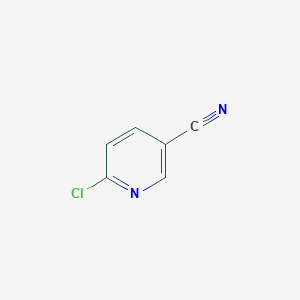
2-Chloro-5-cyanopyridine
Cat. No. B021959
Key on ui cas rn:
33252-28-7
M. Wt: 138.55 g/mol
InChI Key: ORIQLMBUPMABDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05459273
Procedure details


13.2 g of β-dimethylamino-acrylonitrile were added dropwise at 30° C. to a solution of 22 g of DMF/HCl adduct in 100 ml of DMF. Following an after-reaction time of 2 h, this solution was added dropwise, while passing in HCl, to a solution, saturated at 50° C., of HCl gas in DMF. The temperature was maintained at 50° C. by cooling. After conventional work up (40 ml of water), 2-chloro-5-cyanopyridine was obtained in 77.7% of the theoretical yield, based on the C3 unit employed.






Identifiers


|
REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5]#N.[CH3:8][N:9]([CH:11]=O)C.[ClH:13].O.C[N:16]([CH:18]=O)C>Cl>[Cl:13][C:8]1[CH:5]=[CH:4][C:3]([C:18]#[N:16])=[CH:11][N:9]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=CC#N)C
|
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O.Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an after-reaction time of 2 h
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
this solution was added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C=C1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

